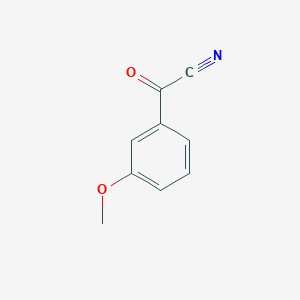

3-Methoxybenzoyl cyanide

Übersicht

Beschreibung

3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .

Molecular Structure Analysis

The molecular formula of this compound is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensor for Cyanide Detection

3-Methoxybenzoyl cyanide derivatives have been used in the design of a fluorescence "turn-off" probe, specifically aimed at detecting cyanide (CN-) ions. This approach, based on a Michael-type nucleophilic addition reaction and intramolecular charge transfer mechanism, has shown high selectivity, sensitivity, and fast recognition for cyanide, with a detection limit of 6.8 μM. This has applications in environmental monitoring and safety assessments (Orrego-Hernández & Portilla, 2017).

'Green' Benzoylation Methodology

In the realm of green chemistry, benzoyl cyanide, including this compound, has been used as a benign alternative for the benzoylation of nucleosides. This method, employed in an ionic liquid, presents a mild and environmentally friendly protocol compared to conventional systems, with potential applications in pharmaceutical and biochemical research (Prasad et al., 2005).

Study as an Iron(III)-Chelating Agent

2,3-Bis(p-methoxybenzoyl)cyclopentadiene, a compound closely related to this compound, has been studied as a potential iron(III)-chelating agent. This research, focusing on its reaction with Fe3+ ions, suggests potential applications in the analytical detection of iron(III) in various materials, including geological samples (Arbab Zavar et al., 2006).

Synthesis of Benzoxazoles

Potassium cyanide-promoted synthesis of 2-arylbenzoxazoles has been explored, with one step involving the use of methanol solutions containing compounds like this compound. Such methodologies have implications in organic chemistry, particularly in the synthesis of complex molecules (López-Ruiz et al., 2010).

Contributions to Metabolism Studies

In nutritional science, compounds related to this compound, such as cyanidin 3-glucoside, have been studied for their absorption and metabolism in humans. This research contributes to understanding the bioavailability and health effects of dietary anthocyanins (Fang, 2014).

Environmental and Biological Applications

A study involving a benzothiazole-based chemosensor for detecting CN− ions highlighted the use of derivatives of this compound. Such sensors are significant for environmental monitoring and bioimaging, due to their high sensitivity and selectivity (Jothi et al., 2022).

Wirkmechanismus

Target of Action

Cyanide compounds, a group to which 3-methoxybenzoyl cyanide belongs, are known to have a high affinity for metals of metalloenzymes

Mode of Action

Cyanide compounds are known to bind tightly to the metals of metalloenzymes, inhibiting their function . This could potentially lead to a disruption of various biochemical processes in the body.

Biochemical Pathways

Cyanide compounds, including this compound, can affect several biochemical pathways. They are known to react with keto-compounds to form cyanohydrin derivatives, react with Schiff-base intermediates to form nitrile derivatives, and chelate di- and trivalent metal ions in metalloenzymes . These reactions can disrupt normal biochemical processes and lead to various downstream effects.

Pharmacokinetics

Given its chemical structure, it is likely to be absorbed through the gastrointestinal tract if ingested, and possibly through the skin or lungs if inhaled or comes into contact with the skin .

Result of Action

Cyanide compounds are known to cause dramatic and severe poisoning which can rapidly lead to death . Chronic cyanide intoxication may also occur, although this is less likely owing to the high LD50 of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s toxicity can be influenced by the route of exposure (ingestion, inhalation, or skin contact) and the individual’s health status .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Methoxybenzoyl cyanide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with cytochrome c oxidase, an enzyme involved in the electron transport chain. The interaction between this compound and cytochrome c oxidase can inhibit the enzyme’s activity, leading to disruptions in cellular respiration. Additionally, this compound can interact with other proteins and biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by inhibiting key enzymes involved in cellular respiration, leading to reduced ATP production. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cytochrome c oxidase by this compound can lead to increased levels of reactive oxygen species (ROS), which can further impact cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the iron atom in cytochrome c oxidase, inhibiting its activity and preventing the transfer of electrons to oxygen in the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy deficits. Additionally, this compound can inhibit other enzymes and proteins, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to reduced efficacy in inhibiting enzymes. Long-term exposure to this compound can result in chronic cellular stress and potential cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of enzyme activity without significant toxic effects. At higher doses, this compound can lead to severe toxicity, including histotoxic hypoxia and cellular apoptosis. The threshold for toxic effects varies among different animal species, but high doses are generally associated with adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interactions with enzymes in the electron transport chain. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes such as cytochrome c oxidase. This inhibition can lead to altered levels of metabolites such as ATP, NADH, and ROS, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. These interactions can affect the localization and concentration of this compound within cells, influencing its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as mitochondria, where it exerts its inhibitory effects on cytochrome c oxidase. Targeting signals and post-translational modifications may play a role in directing this compound to its sites of action within cells .

Eigenschaften

IUPAC Name |

3-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLCTVJWFATQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494332 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23194-66-3 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

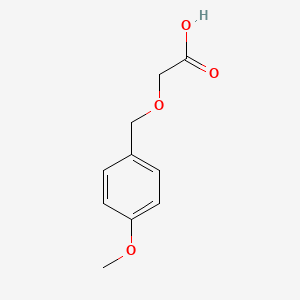

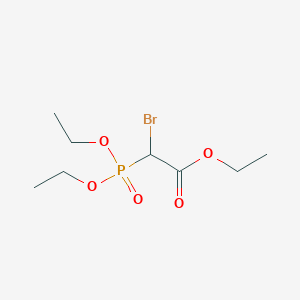

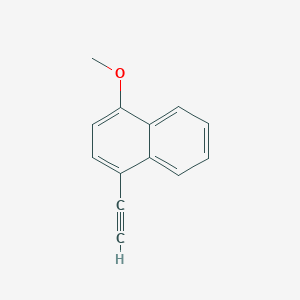

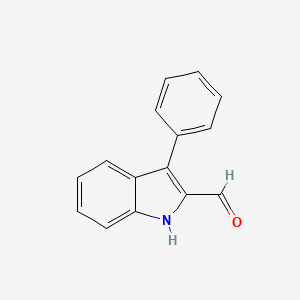

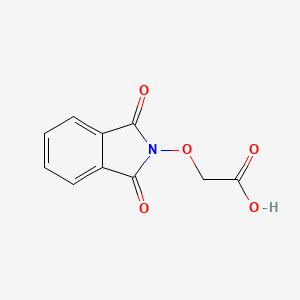

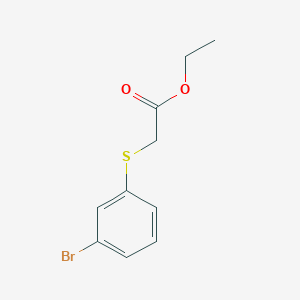

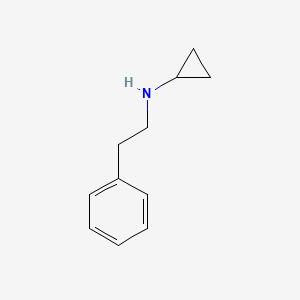

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)